2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide
Description
2-[2-(2-Phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide is a heterocyclic compound featuring a central thiazole ring substituted with a phenylacetamido group at position 2 and an acetamide linker connecting it to a quinolin-5-yl moiety.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(quinolin-5-ylamino)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-20(12-15-6-2-1-3-7-15)26-22-24-16(14-29-22)13-21(28)25-19-10-4-9-18-17(19)8-5-11-23-18/h1-11,14H,12-13H2,(H,25,28)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGJPLQVGBYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the reaction of α-haloketones with thiourea. The phenylacetamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings, respectively
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, affecting transcription and replication processes. These interactions can lead to the inhibition of cancer cell proliferation, reduction of microbial growth, and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide-thiazole derivatives, focusing on molecular features, synthesis, physicochemical properties, and biological activity.
Structural and Functional Analogues
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives () Structure: Compounds such as 9a–9e feature a triazole-thiazole hybrid scaffold with benzimidazole or substituted phenyl groups. Unlike the target compound, these lack the quinoline moiety but share acetamide linkages to aromatic systems. Synthesis: Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in acetonitrile with triethylamine, indicating a modular approach applicable to the target compound .
Mirabegron (MBG) () Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide. Shares a thiazole-acetamide core but incorporates a hydroxy-phenylethylamino group instead of quinoline. Pharmacology: Clinically used as a β3-adrenergic receptor agonist for overactive bladder. The target compound’s quinoline group may reduce β3 affinity but enhance interactions with kinase or DNA targets .
Benzothiazole-Trifluoromethyl Derivatives () Structure: N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide substitutes benzothiazole for thiazole and includes electron-withdrawing CF₃.
Synthetic Relevance: Highlights the versatility of thiazole-acetamide scaffolds in medicinal chemistry .
Comparative Data Table
Key Research Findings
- Activity vs. α-Glucosidase : The target compound’s lack of electron-withdrawing groups (e.g., bromine in 9c ) may reduce inhibitory potency compared to 9c , which showed a docking score of −9.1 kcal/mol .
- Solubility: The quinoline group likely reduces aqueous solubility compared to Mirabegron’s polar hydroxyethylamino chain, necessitating formulation adjustments for bioavailability .
- Synthetic Complexity: The target compound’s quinoline-thiazole linkage may require multi-step synthesis, contrasting with simpler triazole-thiazole hybrids in .
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